3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate
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Overview
Description
3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with ethyl and 4-nitrophenyl groups, along with two carboxylate groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate typically involves the reaction of ethyl oxirane with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of a base-catalyzed epoxidation reaction, where the ethyl group is introduced to the oxirane ring, followed by the addition of the 4-nitrophenyl group. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalytic systems and purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino-substituted oxirane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxirane derivatives, such as amino-oxiranes, hydroxyl-oxiranes, and halogenated oxiranes.
Scientific Research Applications
3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions and generating reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)oxirane: A closely related compound with similar structural features but lacking the ethyl and carboxylate groups.
Ethyl oxirane: A simpler oxirane derivative with only an ethyl group attached to the oxirane ring.
4-Nitrostyrene oxide: Another related compound with a nitrophenyl group but different overall structure.
Uniqueness
3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate is unique due to the presence of both ethyl and 4-nitrophenyl groups, along with two carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-O-ethyl 2-O-(4-nitrophenyl) oxirane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO7/c1-2-18-11(14)9-10(20-9)12(15)19-8-5-3-7(4-6-8)13(16)17/h3-6,9-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHOOABCCNPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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